Cupric phosphate trihydrate

Beschreibung

Eigenschaften

CAS-Nummer |

10031-48-8 |

|---|---|

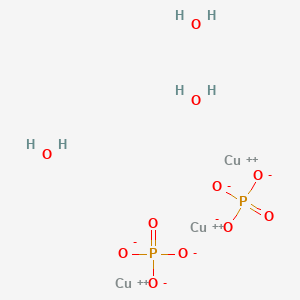

Molekularformel |

Cu3H6O11P2 |

Molekulargewicht |

434.623 |

IUPAC-Name |

tricopper;diphosphate;trihydrate |

InChI |

InChI=1S/3Cu.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |

InChI-Schlüssel |

IVAIWXUKIPQQPY-UHFFFAOYSA-H |

SMILES |

O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- Catalytic Performance: Cupric phosphate trihydrate enhances solar water oxidation efficiency when combined with tungsten nanoflakes, achieving a 2.5× boost in activity compared to iridium-based catalysts .

- Stability in Formulations : Unlike hygroscopic compounds like tripotassium phosphate trihydrate , cupric phosphate trihydrate remains stable in dry environments, reducing handling challenges .

- Synthesis Methods : Co-amorphous dispersion techniques (used for bioactive compounds) highlight the compatibility of cupric salts with phosphate buffers, though copper’s reactivity requires careful pH control .

Q & A

Basic Research Question: What are the standard methods for synthesizing cupric phosphate trihydrate in laboratory settings?

Cupric phosphate trihydrate (Cu₃(PO₄)₂·3H₂O) is typically synthesized via precipitation by reacting soluble copper salts (e.g., copper sulfate) with phosphate sources (e.g., sodium phosphate) in aqueous media under controlled pH. Ammonia or hydroxide solutions are often used to adjust pH, promoting the formation of the hydrated phase. Post-synthesis, the precipitate is washed, filtered, and dried at low temperatures to preserve the trihydrate structure. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration state .

Basic Research Question: What characterization techniques are essential for verifying the structural integrity of cupric phosphate trihydrate?

Key techniques include:

- XRD : To confirm crystallinity and match patterns with reference data (e.g., JCPDS).

- TGA : To quantify hydration levels by measuring mass loss at 100–200°C (water release) and decomposition temperatures (~300°C).

- SEM-EDS : To assess morphology and elemental composition.

- FTIR : To identify phosphate (PO₄³⁻) and hydroxyl (OH⁻) vibrational bands.

For reproducibility, follow standardized protocols for sample preparation and data interpretation, as outlined in experimental methodology guidelines .

Basic Research Question: How does the solubility of cupric phosphate trihydrate vary under different chemical conditions?

The trihydrate form is sparingly soluble in water but dissolves in acidic media (e.g., HCl, H₂SO₄) or ammonia solutions due to ligand complexation (e.g., forming [Cu(NH₃)₄]²⁺). Solubility increases with temperature in acidic environments but decreases in neutral/basic conditions. Systematic solubility studies should include pH titration, ionic strength adjustments, and spectrophotometric quantification of dissolved copper ions .

Advanced Research Question: How can researchers resolve contradictions in reported solubility data for cupric phosphate trihydrate?

Discrepancies in solubility data (e.g., "slightly soluble" vs. "insoluble" in water) often arise from differences in experimental conditions (pH, temperature, ionic strength) or hydration state misidentification. To resolve these:

- Replicate experiments using standardized buffers (e.g., phosphate or acetate buffers) and controlled humidity.

- Cross-validate results with multiple techniques (e.g., ICP-OES for dissolved Cu²⁺, gravimetric analysis for residual solids).

- Reference thermodynamic databases or phase diagrams for copper-phosphate-water systems .

Advanced Research Question: What experimental design considerations are critical when studying cupric phosphate trihydrate in catalytic applications?

For catalytic studies (e.g., photocatalysis or redox reactions):

- Hydration Control : Use inert atmospheres or desiccants to stabilize the trihydrate phase during reactions.

- Surface Area Optimization : Synthesize nanoparticles via sol-gel or hydrothermal methods to enhance reactivity.

- In Situ Characterization : Employ techniques like XAS (X-ray absorption spectroscopy) to monitor copper oxidation states during catalysis.

- Control Experiments : Compare performance with anhydrous Cu₃(PO₄)₂ to isolate hydration effects .

Advanced Research Question: How can thermodynamic modeling improve the understanding of cupric phosphate trihydrate stability?

Computational tools (e.g., PHREEQC, FactSage) can model phase stability under varying pH, temperature, and ionic concentrations. Input parameters should include:

- Thermodynamic data for Cu₃(PO₄)₂·3H₂O (e.g., ΔG°f, solubility constants).

- Activity coefficients for dissolved species (Cu²⁺, HPO₄²⁻).

Validate models with experimental solubility and XRD data, particularly for systems involving competing copper phases (e.g., hydroxides or oxides) .

Advanced Research Question: What methodologies are recommended for assessing cupric phosphate trihydrate purity in biological studies?

For biomedical or environmental applications:

- ICP-MS/OES : Quantify trace metal impurities (e.g., Fe, Zn).

- TGA-DSC : Detect organic contaminants or non-stoichiometric water.

- XPS : Verify surface composition and oxidation states.

- Bioassay Controls : Include negative controls (e.g., copper-free media) to distinguish biological effects from impurities .

Advanced Research Question: How can researchers evaluate the environmental impact of cupric phosphate trihydrate in soil or water systems?

- Leaching Studies : Simulate rainfall or irrigation using column experiments with soil/water matrices. Monitor Cu²⁺ release via atomic absorption spectroscopy.

- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna, Arabidopsis) using OECD guidelines.

- Speciation Modeling : Predict copper-phosphate complexation under environmental conditions to assess bioavailability .

Advanced Research Question: What protocols ensure safe handling and disposal of cupric phosphate trihydrate in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Treatment : Neutralize acidic copper-containing waste with calcium hydroxide to precipitate Cu(OH)₂, followed by filtration.

- Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Reference safety data sheets (SDS) for emergency protocols .

Advanced Research Question: How does the hydration state of cupric phosphate influence its reactivity in solid-state reactions?

The trihydrate’s water molecules act as structural stabilizers, reducing lattice energy compared to the anhydrous form. Reactivity differences can be studied via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.